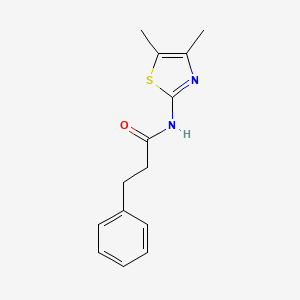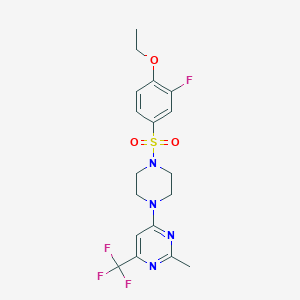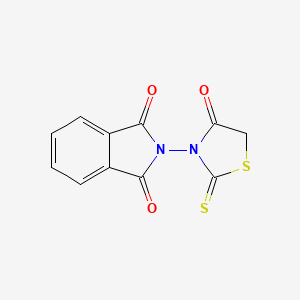
2-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)-1H-isoindole-1,3(2H)-dione” is a type of rhodanine-3-acetamide derivative . It is also known as “(4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID HYDRATE” and has been used in various scientific studies .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid and 5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid with different amines . This process results in a series of seven 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains two carbonyl groups (C=O) and one thiocarbonyl group (C=S) .Chemical Reactions Analysis
The compound is involved in various chemical reactions, particularly as an inhibitor of aldose reductase, an enzyme involved in the reduction of glucose to sorbitol . This makes it potentially useful in the management of diabetic complications .Physical And Chemical Properties Analysis
The compound has a molecular formula of C5H6N2O2S2 and an average mass of 190.243 Da . It has a density of 1.6±0.1 g/cm3 and a molar refractivity of 46.0±0.4 cm3 . It has four hydrogen bond acceptors and one hydrogen bond donor .Wissenschaftliche Forschungsanwendungen
- Rhodanine Derivatives : The compound belongs to the class of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives (commonly known as rhodanines). Rhodanines play a crucial role in modern organic and medicinal chemistry. Some of these compounds exhibit diverse biological activities, and many are undergoing clinical trials. The structure of rhodanine is considered privileged in medicinal chemistry .
- N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) Carboxamides : These compounds serve as essential building blocks for designing combinatorial libraries of rhodanine derivatives. They offer potential for developing novel drugs and therapeutic agents .
- Environmentally Friendly Synthesis : The reaction leading to the formation of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides occurs in water, making it a green and sustainable process. Green chemistry principles emphasize minimizing hazardous chemicals and solvents, and water serves as an attractive medium for both scientific research and industrial applications .
Medicinal Chemistry and Drug Development
Green Chemistry Applications
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3S2/c14-8-5-18-11(17)12(8)13-9(15)6-3-1-2-4-7(6)10(13)16/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRBSSLNOAXKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2550912.png)
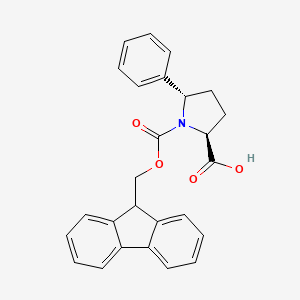
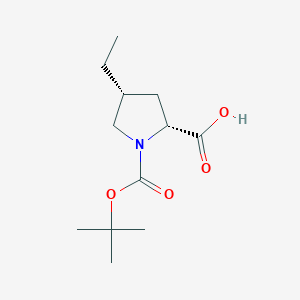
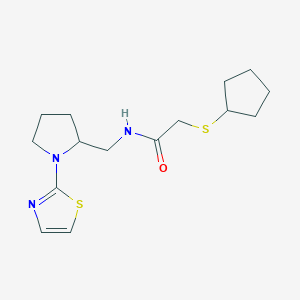
![(1R,5S)-N-cyclopropyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550920.png)
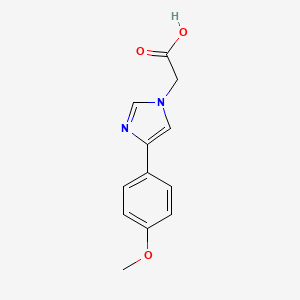

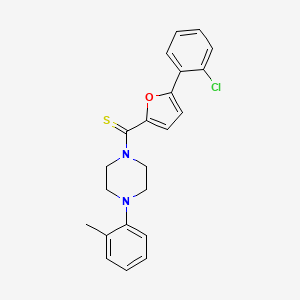

![Ethyl 2-[6-methylsulfonyl-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550927.png)

